5-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from the preparation of the pyrazole and triazole intermediates. The bromomethylation of thiols using paraformaldehyde and HBr/AcOH is a key step in the synthesis . The reaction conditions typically involve low temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol
- Bromoform
- Chlorpheniramine
Uniqueness
5-[4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H15BrF3N7S |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
3-[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15BrF3N7S/c1-10-3-5-11(6-4-10)8-28-9-12(7-23-28)29-16(24-25-17(29)30)14-13(19)15(18(20,21)22)26-27(14)2/h3-7,9H,8H2,1-2H3,(H,25,30) |
InChI Key |
DIWISQQZSUWIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=C(C(=NN4C)C(F)(F)F)Br |
Origin of Product |
United States |
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